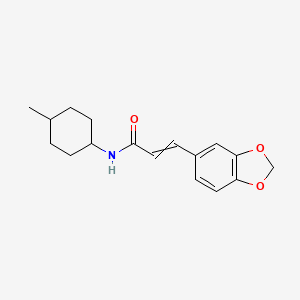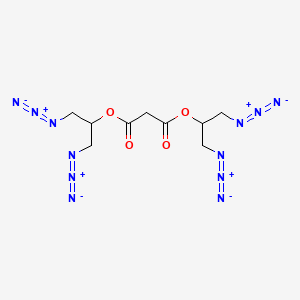![molecular formula C13H16O3S B12566642 Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]- CAS No. 495417-45-3](/img/structure/B12566642.png)
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, is an organic compound with the molecular formula C13H16O3S. This compound is characterized by a cyclopentanone ring substituted with a phenylsulfonylethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, can be synthesized through the reaction of the lithium enolate of cyclopentanone with phenylvinyl sulfoxide, followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA) . This method involves the formation of the enolate intermediate, which then reacts with the sulfoxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The phenylsulfonylethyl group can participate in substitution reactions, where other groups replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action for Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, involves its interaction with molecular targets through its functional groups. The phenylsulfonylethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone, 2-(phenylsulfonyl)-: Similar structure but lacks the ethyl group.
Cyclopentanone, 2-ethyl-: Similar cyclopentanone ring but with an ethyl group instead of the phenylsulfonylethyl group.
Uniqueness
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, is unique due to the presence of both the cyclopentanone ring and the phenylsulfonylethyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
495417-45-3 |
|---|---|
Molekularformel |
C13H16O3S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
2-[2-(benzenesulfonyl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H16O3S/c14-13-8-4-5-11(13)9-10-17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
InChI-Schlüssel |
FQKBDASJCMJNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)CCS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




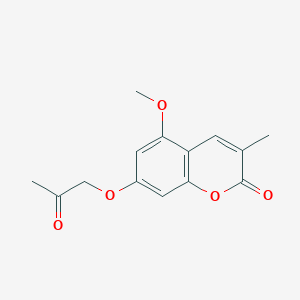
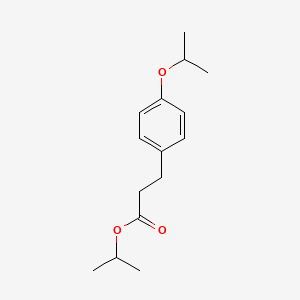
![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
methanone](/img/structure/B12566601.png)
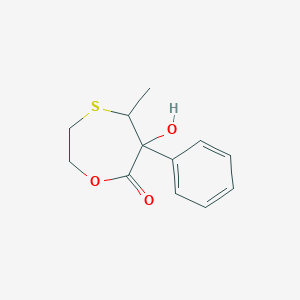
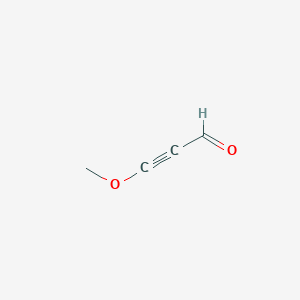
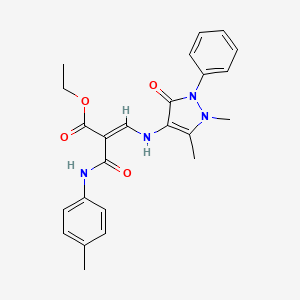
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
